

# How to prepare Engasertib stock solution for experiments

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## Compound of Interest

Compound Name: *Engasertib*  
CAS No.: *1313439-71-2*  
Cat. No.: *B10855051*

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## Application Notes and Protocols: Engasertib

Topic: Preparation of **Engasertib** Stock Solution for Experiments Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Engasertib** (also known as ALM301) is a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2 kinases.[1][2][3] It demonstrates efficacy by inhibiting AKT phosphorylation, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.[1] Due to its role in the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in cancer, **Engasertib** is a valuable tool for oncology research.[4] Proper preparation of **Engasertib** stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing **Engasertib** solutions for both in vitro and in vivo applications.

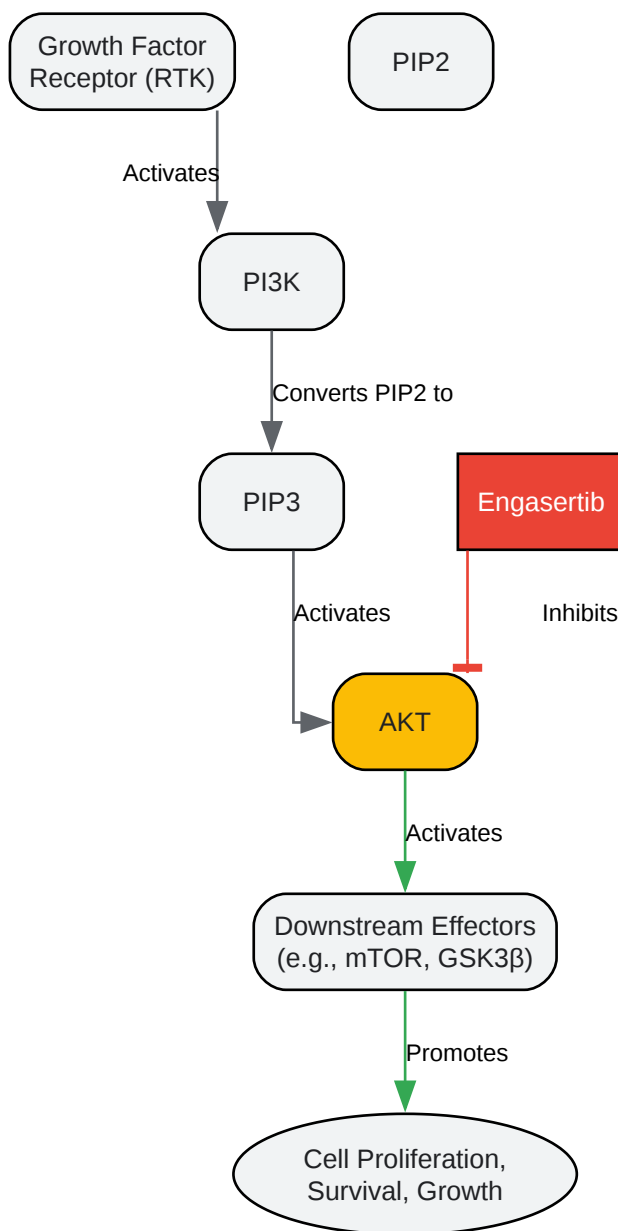
### Physicochemical and Quantitative Data

The following table summarizes the key properties of **Engasertib**.

Property	Value	Citation(s)
Synonyms	ALM301, VAD044	[3][5]
CAS Number	1313439-71-2	[1][5]
Molecular Formula	C <sub>25</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub>	[1][5]
Molecular Weight	415.48 g/mol	[1][6]
Appearance	Off-white to light yellow solid	[1]
Solubility (in DMSO)	≥ 50 mg/mL (approx. 120.34 mM)	[1]
Storage (Powder)	3 years at -20°C; 2 years at 4°C	[1]
Storage (in Solvent)	6 months at -80°C; 1 month at -20°C	[1]

## Engasertib Signaling Pathway

**Engasertib** targets the AKT kinases, central nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane for its activation.[4][7] **Engasertib** allosterically inhibits AKT1/2, preventing the phosphorylation of its downstream targets and thereby blocking signals that promote cell growth, proliferation, and survival.[1][3]



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**Caption:** Engasertib inhibits the PI3K/AKT signaling pathway.

## Experimental Protocols

### Protocol 1: Preparation of Engasertib Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell culture-based assays.

## Materials:

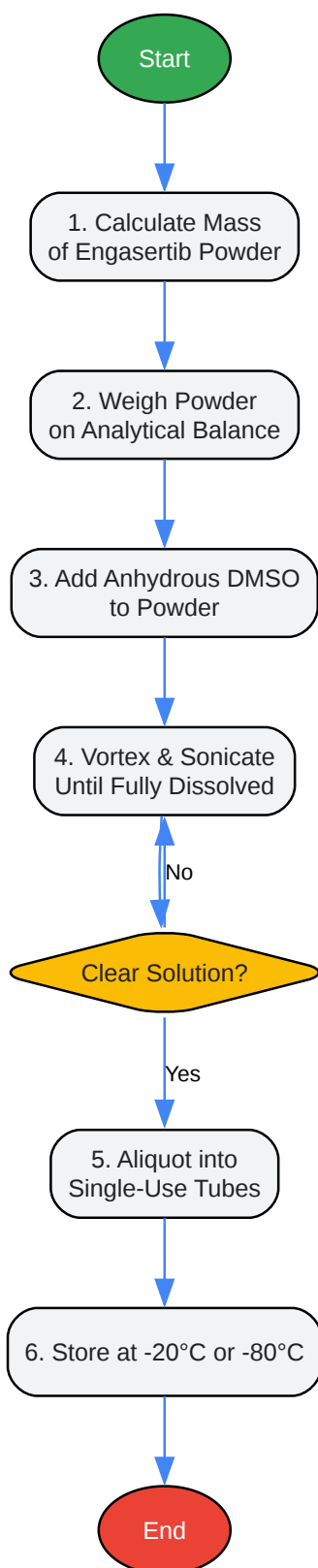
- **Engasertib** powder (CAS: 1313439-71-2)
- Anhydrous/spectroscopic grade DMSO (newly opened recommended)[1]
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

## Procedure:

- Determine Required Mass: Calculate the mass of **Engasertib** powder needed to prepare the desired volume of a 10 mM stock solution.
  - Formula:  $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ (mM)} \times \text{Molecular Weight (415.48 g/mol)} / 1000$
  - Example for 1 mL:  $\text{Mass} = 1 \text{ mL} \times 10 \text{ mM} \times 415.48 / 1000 = 4.155 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **Engasertib** powder and place it into a sterile vial.
- Solubilization: Add the corresponding volume of high-quality DMSO to the vial. For the example above, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, use an ultrasonic water bath to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

- Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

Working Dilutions: For cell-based assays, the 10 mM DMSO stock solution should be serially diluted in sterile cell culture medium to the final desired experimental concentrations (e.g., 0.001-10  $\mu$ M).[1] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically  $\leq$  0.1%).



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**Caption:** Workflow for preparing an *in vitro* **Engasertib** stock solution.

## Protocol 2: Preparation of Engasertib Formulation for In Vivo Use

For animal studies, **Engasertib** needs to be formulated in a vehicle suitable for oral administration. Below are two common protocols. The final concentration should be prepared such that the desired dose (e.g., 3-100 mg/kg) can be administered in a reasonable volume.[1]

### Option A: PEG300/Tween-80 Formulation[1]

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure:

- Prepare a concentrated stock of **Engasertib** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the PEG300 and mix thoroughly.
- Add the Tween-80 and mix until the solution is homogeneous.
- Finally, add the saline to reach the final volume and mix well.
  - Example for 1 mL of a 2.5 mg/mL solution: Add 100  $\mu$ L of a 25 mg/mL **Engasertib**/DMSO stock to 400  $\mu$ L of PEG300. Mix. Add 50  $\mu$ L of Tween-80. Mix. Add 450  $\mu$ L of saline. The final solution will have a solubility of at least 2.5 mg/mL.[1]

### Option B: Corn Oil Formulation[1]

Vehicle Composition:

- 10% DMSO
- 90% Corn Oil

#### Procedure:

- Dissolve the required amount of **Engasertib** in DMSO first.
- Add the corn oil to the DMSO solution.
- Vortex or sonicate until a clear, uniform suspension or solution is achieved. The solubility in this vehicle is at least 2.5 mg/mL.[1]

#### Important Considerations for In Vivo Formulations:

- Always prepare fresh on the day of dosing.
- The stability of these formulations for long-term storage is not well-characterized.
- Administer via the appropriate route as specified in the experimental design (e.g., oral gavage).[1]

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